molecular formula C21H22N2O4 B11125885 1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-5-carboxamide

1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-5-carboxamide

Cat. No.: B11125885
M. Wt: 366.4 g/mol
InChI Key: YILNJSIWZSGAFP-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-5-carboxamide is a complex organic compound with a unique structure that includes an indole core, methoxyethyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through alkylation reactions using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific groups within the molecule, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, leading to alterations in metabolic pathways.

    Gene Expression Modulation: It may influence the expression of specific genes, resulting in changes in protein synthesis and cellular functions.

Comparison with Similar Compounds

1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-5-carboxamide can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]indole-5-carboxamide

InChI

InChI=1S/C21H22N2O4/c1-26-12-11-23-10-9-16-13-17(5-8-19(16)23)21(25)22-14-20(24)15-3-6-18(27-2)7-4-15/h3-10,13H,11-12,14H2,1-2H3,(H,22,25)

InChI Key

YILNJSIWZSGAFP-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=CC(=C2)C(=O)NCC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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